molecular formula C18H15N3OS B5944891 2-(methoxymethyl)-3-phenyl-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine

2-(methoxymethyl)-3-phenyl-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B5944891
M. Wt: 321.4 g/mol
InChI Key: CPQQPHOJSQLBEU-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-3-phenyl-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine is a sophisticated small molecule based on the pyrazolo[1,5-a]pyrimidine scaffold, a heterocyclic system recognized for its significant potential in medicinal chemistry and drug discovery . This specific derivative is designed for research applications, particularly in the screening and inhibition of protein kinases, which are key enzymes regulating cellular signaling pathways and are prominent therapeutic targets in oncology . The compound features a 3-phenyl group and a 7-(3-thienyl) substituent, which are structural motifs known to influence binding affinity and selectivity towards kinase active sites through hydrophobic interactions and π-π stacking . The 2-(methoxymethyl) group further modulates the molecule's electronic properties and overall lipophilicity, factors critical for cell permeability and bioavailability in experimental models . Pyrazolo[1,5-a]pyrimidines have demonstrated potent activity as ATP-competitive inhibitors for a range of kinases, including but not limited to CK2, EGFR, B-Raf, and MEK, making them valuable tools for investigating targeted cancer therapies and overcoming drug resistance . Researchers can utilize this compound to study its effects on cancer cell proliferation and to elucidate critical structure-activity relationships (SAR), guiding the rational design of next-generation kinase inhibitors . This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(methoxymethyl)-3-phenyl-7-thiophen-3-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3OS/c1-22-11-15-17(13-5-3-2-4-6-13)18-19-9-7-16(21(18)20-15)14-8-10-23-12-14/h2-10,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPQQPHOJSQLBEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN2C(=CC=NC2=C1C3=CC=CC=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Core Reactivity of Pyrazolo[1,5-a]pyrimidine

The scaffold undergoes three primary reaction types:

Reaction Type Key Features Position of Reactivity
Nucleophilic Substitution Favored at electron-deficient positions (e.g., C7) with halogen leaving groups C3, C5, C7
Electrophilic Substitution Directed by electron-rich substituents (e.g., thienyl, phenyl) C2, C6
Cross-Coupling Suzuki-Miyaura or Buchwald-Hartwig reactions enabled by halogen substituents C3, C5, C7

For 2-(methoxymethyl)-3-phenyl-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine, the thienyl group at C7 enhances electrophilic substitution potential, while the methoxymethyl group at C2 provides steric and electronic modulation .

Halogenation and Subsequent Modifications

A one-pot methodology using NaX-K₂S₂O₈ enables oxidative halogenation at C3 (Table 1) :

Entry Reagents Halogen (X) Yield (%) Conditions
1NaI, K₂S₂O₈I82H₂O, 80°C, 6 h
2NaBr, K₂S₂O₈Br75H₂O, 80°C, 6 h
3NaCl, K₂S₂O₈Cl68H₂O, 80°C, 6 h

Halogenated derivatives serve as intermediates for cross-coupling (e.g., Suzuki with aryl boronic acids) .

Microwave-Assisted Cyclization

Microwave irradiation (120°C, 20 min) promotes regioselective cyclization with cinnamoyl derivatives, yielding 7-aminopyrazolo[1,5-a]pyrimidines over 5-amino isomers (Scheme 5 in ). For the target compound, analogous conditions could enable functionalization at C7 via displacement of the thienyl group .

Acid-Catalyzed Modifications

Protonation of carbonyl intermediates (e.g., using KHSO₄) facilitates aza-Michael additions or nucleophilic displacements at C5 or C7 (Fig. 2 in ). The methoxymethyl group may undergo acid-catalyzed hydrolysis to hydroxymethyl under harsh conditions .

Biological Activity-Linked Modifications

Structural analogs of this compound exhibit antimycobacterial activity via ATP synthase inhibition . Key modifications include:

  • C3 Aryl Substitution : 4-Fluorophenyl at C3 enhances Mycobacterium tuberculosis inhibition (IC₅₀ < 0.5 μM) .

  • C5 Diversity : Alkyl, aryl, or heteroaryl groups at C5 optimize metabolic stability and potency .

Mechanistic Insights

Resistance studies reveal that microbial hydroxylation via FAD-dependent enzymes (e.g., Rv1751) can catabolize pyrazolo[1,5-a]pyrimidines, necessitating electron-withdrawing substituents to block oxidation .

Stability and Degradation Pathways

  • Thermal Stability : Decomposition observed >200°C, with methoxymethyl cleavage initiating degradation .

  • Photoreactivity : Thienyl groups may undergo [2+2] cycloaddition under UV light, altering electronic properties .

Scientific Research Applications

Antimycobacterial Activity

Research indicates that pyrazolo[1,5-a]pyrimidines, including this compound, act as potent inhibitors of mycobacterial ATP synthase, which is crucial for the survival of Mycobacterium tuberculosis (M.tb) . The compound has shown promise in:

  • Inhibiting M.tb growth in vitro.
  • Demonstrating low toxicity profiles in preliminary studies.
  • Potential use in drug formulations targeting tuberculosis .

Anticancer Properties

The pyrazolo[1,5-a]pyrimidine scaffold is recognized for its anticancer potential. Compounds within this class have been associated with:

  • Inhibition of cancer cell proliferation.
  • Induction of apoptosis in various cancer cell lines .

The specific substituents on 2-(methoxymethyl)-3-phenyl-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine may enhance its selectivity towards cancer cells while minimizing effects on healthy tissues.

Enzymatic Inhibition

This compound has been studied for its ability to inhibit specific enzymes involved in disease pathways. For instance:

  • It has shown activity against certain kinases, which are pivotal in cancer progression and metabolic disorders .

Synthesis and Structure–Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The structure–activity relationship studies have revealed that modifications at various positions on the pyrazolo and pyrimidine rings can significantly affect biological activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Substituent Effects on Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Name Position 2 Position 3 Position 7 Key Activity/Property Reference
Target Compound Methoxymethyl Phenyl 3-Thienyl Not explicitly reported (inferred)
3,3'-Diphenyl derivatives Phenyl Phenyl Enhanced bioactivity (e.g., antitumor)
2-Methyl-7-phenyl derivatives Methyl Phenyl High regioselectivity in halogenation
7-Trifluoromethyl derivatives Methyl/ethyl Phenyl CF3 Improved metabolic stability
3-(4-Methoxyphenyl)-5-phenyl derivatives 4-Methoxyphenyl Antimycobacterial activity
Coumarin-pyrazolo hybrids Coumarin-linked Variable Variable Antitumor (IC50 = 2.70–4.90 µM)

Key Observations :

Position 3 :

  • Phenyl at position 3 (as in the target compound) is common in bioactive derivatives, enhancing π-π stacking and hydrophobicity .
  • Substitution with electron-withdrawing groups (e.g., –CF3) at position 7 (e.g., 7-CF3 in ) improves metabolic stability compared to 3-thienyl.

Position 2 :

  • Methoxymethyl (–OCH2CH3) is less common than methyl or ethyl groups. Its electron-donating nature may influence reactivity in halogenation or cross-coupling reactions .

Comparison with Analogous Routes :

  • 3-Aryl derivatives : Synthesized via cascade cyclization of aryl-substituted acetonitriles (e.g., Scheme 2 in ).
  • 7-Trifluoromethyl derivatives : Achieved through trifluoromethylation at position 7 using CF3CO2H or related reagents .

Biological Activity

2-(Methoxymethyl)-3-phenyl-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This compound features a unique structural configuration that includes a pyrazolo ring fused with a pyrimidine ring and various substituents, such as methoxymethyl, phenyl, and thienyl groups. These structural characteristics contribute to its potential pharmacological applications, particularly in the fields of antimicrobial and anticancer therapies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H14N4S\text{C}_{15}\text{H}_{14}\text{N}_4\text{S}

Key Features:

  • Methoxymethyl Group : Enhances solubility and may influence biological interactions.
  • Phenyl and Thienyl Substituents : Contribute to the compound's lipophilicity and potential binding affinity to biological targets.

Antimycobacterial Activity

Research indicates that pyrazolo[1,5-a]pyrimidines, including this compound, exhibit significant inhibitory activity against Mycobacterium tuberculosis (M.tb). The mechanism involves the inhibition of mycobacterial ATP synthase, which is critical for bacterial energy metabolism. In vitro studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines can effectively reduce M.tb growth, with some compounds demonstrating low toxicity to human cells while maintaining high efficacy against bacteria .

Anticancer Properties

The anticancer potential of this compound has also been investigated. Various studies have reported that pyrazolo[1,5-a]pyrimidines possess cytotoxic effects against multiple cancer cell lines. For instance, compounds similar to this one have shown growth inhibition percentages ranging from 44.86% to 84.59% against several cancer types . The structure-activity relationship (SAR) analyses suggest that modifications in substituents significantly impact the cytotoxic activity.

Anti-inflammatory Effects

Additionally, compounds within the pyrazolo[1,5-a]pyrimidine class have been associated with anti-inflammatory properties. These effects are thought to arise from their ability to inhibit certain enzymes involved in inflammatory pathways. The presence of thienyl groups may enhance these activities by improving binding affinities to relevant biological targets .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
3-(4-Fluorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-oneFluorophenyl substitutionAnti-tuberculosis activity
7-Chloro-3-(2-fluorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidineChlorine and fluorine substitutionsAntimicrobial properties
4-Methylthio-7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3(4H)-oneMethylthio and methoxy groupsAnticancer potential

This table illustrates how variations in substituents can lead to distinct biological activities among pyrazolo[1,5-a]pyrimidines.

Case Studies

Several case studies highlight the efficacy of pyrazolo[1,5-a]pyrimidines in clinical settings:

  • Inhibition of Mycobacterial Growth : A study demonstrated that specific derivatives showed potent inhibition of M.tb growth in vitro and were effective in an acute mouse model of tuberculosis .
  • Cytotoxicity Testing : A series of synthesized pyrazoles were screened against 60 cancer cell lines at the National Cancer Institute (NCI), revealing significant growth inhibition rates .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for pyrazolo[1,5-a]pyrimidine derivatives, and how can they be adapted for synthesizing 2-(methoxymethyl)-3-phenyl-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine?

  • Methodology : The synthesis typically involves cyclization of precursors such as 5-aminopyrazoles with ketones or enaminones. For example, refluxing 5a (a pyrazole derivative) with a thienyl-substituted ketone in pyridine for 5–6 hours yields pyrazolo[1,5-a]pyrimidines. Post-synthetic modifications (e.g., introducing the methoxymethyl group) may require alkylation or nucleophilic substitution. Characterization via IR, ¹H/¹³C NMR, and mass spectrometry ensures structural fidelity .
  • Optimization : Yields (62–70%) and purity depend on solvent choice (ethanol, DMF) and crystallization conditions. Adjusting reaction time and temperature can improve reproducibility .

Q. How are pyrazolo[1,5-a]pyrimidine derivatives characterized to confirm their structural identity and purity?

  • Analytical Techniques :

  • Spectroscopy : IR confirms functional groups (e.g., C≡N stretch at ~2200 cm⁻¹). ¹H NMR identifies substituent environments (e.g., thienyl protons at δ 6.8–7.2 ppm), while ¹³C NMR verifies carbon frameworks.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas (e.g., C₁₈H₁₆N₄OS for the target compound).
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must match theoretical calculations (±0.3%) .

Q. What in vitro assays are used to evaluate the biological activity of pyrazolo[1,5-a]pyrimidines, and how are IC₅₀ values determined?

  • Protocols :

  • MTT Assay : Cells (e.g., MCF-7, HEPG2) are treated with serial dilutions of the compound. Viability is measured via formazan dye absorption at 570 nm.
  • IC₅₀ Calculation : Dose-response curves are plotted, and nonlinear regression models determine the concentration inhibiting 50% of cell growth. Statistical significance (p < 0.001) is assessed via triplicate experiments .

Advanced Research Questions

Q. How can regioselective halogenation at the C3 position of pyrazolo[1,5-a]pyrimidines be achieved, and what factors influence reaction efficiency?

  • Methodology : Hypervalent iodine reagents (e.g., PhI(OAc)₂) facilitate regioselective iodination under optimized conditions (DMF, 100°C). Electron-donating groups (e.g., –OMe) on the phenyl ring enhance yields (83–95%), while electron-withdrawing groups (–Cl, –Br) require longer reaction times .
  • Mechanistic Insight : The iodine electrophile preferentially attacks the electron-rich C3 position due to resonance stabilization of the pyrazolo[1,5-a]pyrimidine core .

Q. What strategies are employed to resolve contradictions in biological activity data between structurally similar pyrazolo[1,5-a]pyrimidine derivatives?

  • SAR Analysis :

  • Substituent Effects : The trifluoromethyl group enhances enzyme binding affinity via hydrophobic interactions, while the methoxymethyl group improves solubility.
  • Data Validation : Cross-testing compounds against multiple cell lines (e.g., HCT-116 vs. MCF-7) and validating with kinase inhibition assays (e.g., TRK, Pim-1) reduce false positives .

Q. How can radiolabeled pyrazolo[1,5-a]pyrimidines (e.g., ¹⁸F derivatives) be synthesized for PET imaging in tumor detection?

  • Radiosynthesis :

  • Precursor Design : Tosylate precursors undergo nucleophilic substitution with [¹⁸F]KF/Kryptofix 2.2.2 in anhydrous DMF (100°C, 20 min).
  • Purification : HPLC isolates the product ([¹⁸F]5) with >98% radiochemical purity. Biodistribution studies in murine models quantify tumor uptake and clearance rates .

Q. What crystallographic techniques elucidate the structural and intermolecular interactions of pyrazolo[1,5-a]pyrimidines?

  • X-ray Diffraction : Single-crystal analysis reveals planarity of the pyrazolo[1,5-a]pyrimidine core (mean deviation <0.004 Å). Cl···Cl (3.475 Å) and van der Waals interactions dominate packing, influencing solubility and stability .

Key Considerations for Researchers

  • Synthetic Reproducibility : Optimize solvent polarity (e.g., pyridine for cyclization, ethanol for crystallization) to balance yield and purity .
  • Biological Specificity : Prioritize substituents (e.g., 3-thienyl for π-π stacking, methoxymethyl for bioavailability) to enhance target engagement .
  • Data Robustness : Validate conflicting bioactivity results with orthogonal assays (e.g., SPR for binding kinetics) .

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